(S)-GNE-140

Cancer Metabolism Lactate Dehydrogenase Stereoselectivity

(S)-GNE-140 is the essential low-activity enantiomer used as a negative control for LDHA/LDHB inhibition studies. Exhibiting ~18-fold lower potency (LDHA IC50 ~3 nM for R-isomer vs ~54 nM for S), it is critical for validating target-specific metabolic reprogramming in cancer cells (e.g., MIA PaCa-2, MDA-MB-231). Ideal for deconvoluting enantiomer-specific effects from off-target activity in glycolysis and tumor metabolism research.

Molecular Formula C25H23ClN2O3S2
Molecular Weight 499.0 g/mol
Cat. No. B1460580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-GNE-140
Molecular FormulaC25H23ClN2O3S2
Molecular Weight499.0 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
InChIInChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m0/s1
InChIKeySUFXXEIVBZJOAP-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-GNE-140: A Low-Activity Enantiomer for LDH Inhibition Control Studies in Cancer Metabolism Research


(S)-GNE-140 (CAS: 2003234-64-6) is the less active enantiomer of the GNE-140 racemate, a small-molecule lactate dehydrogenase A (LDHA) inhibitor that targets the Warburg effect in cancer metabolism [1]. As an enantiopure compound, (S)-GNE-140 exhibits approximately 18-fold lower inhibitory potency against LDHA and LDHB compared to its (R)-counterpart , making it an essential negative control for validating enantiomer-specific LDH inhibition in glycolytic cancer studies .

Why (S)-GNE-140 Cannot Be Replaced by Generic LDH Inhibitors or Its Active (R)-Enantiomer


LDHA inhibitors such as oxamate, FX11, and GSK2837808A exhibit varying degrees of isoform selectivity, cellular potency, and metabolic effects, making direct substitution scientifically invalid [1]. Moreover, the stereochemistry of GNE-140 critically determines target engagement: (R)-GNE-140 demonstrates low-nanomolar inhibition (LDHA IC50: 3 nM), while (S)-GNE-140 is approximately 18-fold less active . Using the incorrect enantiomer or a racemic mixture without proper controls introduces confounding inhibitory activity, undermining experimental reproducibility in studies of enantiomer-selective LDH inhibition, tumor metabolic reprogramming, and glycolysis-targeted anticancer strategies .

Quantitative Differentiation of (S)-GNE-140: Head-to-Head Evidence Against Comparators


Enantiomer-Specific LDH Inhibition: 18-Fold Potency Differential vs. (R)-GNE-140

(S)-GNE-140 exhibits markedly reduced LDHA/LDHB inhibitory activity compared to its (R)-enantiomer. In cell-free biochemical assays, (R)-GNE-140 inhibits LDHA with an IC50 of 3 nM and LDHB with an IC50 of 5 nM, whereas (S)-GNE-140 is approximately 18-fold weaker . This differential enables precise discrimination of stereospecific LDH engagement in metabolic studies.

Cancer Metabolism Lactate Dehydrogenase Stereoselectivity

Selectivity Profile: (S)-GNE-140 Retains LDH Selectivity but with Attenuated Potency

While specific selectivity data for (S)-GNE-140 are not reported, the active (R)-enantiomer displays high selectivity for LDH isoforms (LDHA/B/C IC50 = 3/5/5 nM) with >3,000-fold selectivity over malate dehydrogenases MDH1/2 (IC50 >10 μM) and minimal inhibition of 301 kinases (IC50 >1 μM) . The attenuated activity of (S)-GNE-140 preserves this selectivity profile at reduced potency, making it an ideal tool for distinguishing LDH-specific from off-target metabolic effects .

Kinase Selectivity Off-Target Activity LDH Isoforms

Cellular Activity Differential: (S)-GNE-140 as a Low-Activity Control in Glycolytic Cancer Models

In MIA PaCa-2 human pancreatic cancer cells, the active (R)-enantiomer reduces cellular lactate production with an IC50 of 670 nM and inhibits proliferation with an IC50 of 430 nM . While specific cellular IC50 values for (S)-GNE-140 are not publicly available, its ~18-fold reduced enzymatic potency predicts a proportional shift in cellular activity, making it a suitable low-activity control for dose-response validation in glycolysis-dependent cancer models .

Cancer Cell Proliferation Glycolysis MIA PaCa-2

Optimized Research Applications for (S)-GNE-140: From Control Studies to Metabolic Pathway Validation


Negative Control in Enantiomer-Selective LDH Inhibition Assays

(S)-GNE-140 serves as an essential negative control in enzymatic and cellular assays evaluating the stereospecific inhibition of LDHA/LDHB by (R)-GNE-140. Its ~18-fold reduced activity ensures that observed metabolic reprogramming (e.g., lactate reduction, glycolytic flux attenuation) is attributable to enantiomer-specific target engagement rather than nonspecific compound effects. This application is critical in studies of tumor metabolic plasticity, where distinguishing target-specific from off-target effects is paramount [1].

Dose-Response Benchmarking in Cancer Cell Glycolysis Studies

In cancer cell lines such as MIA PaCa-2 (pancreatic) and MDA-MB-231 (triple-negative breast), (S)-GNE-140 enables researchers to establish dose-response curves that differentiate between high-potency LDH inhibition (R-enantiomer, IC50 ~3 nM) and attenuated activity (S-enantiomer) . This benchmarking is invaluable for validating the therapeutic window of LDH inhibitors and understanding the relationship between enzymatic inhibition and cellular outcomes like proliferation arrest or metabolic crisis .

Control Compound for In Vivo Pharmacodynamic Studies

In preclinical xenograft models, (R)-GNE-140 demonstrates transient lactate reduction due to rapid clearance . (S)-GNE-140 can be employed as a pharmacokinetic-matched control with reduced pharmacodynamic activity, allowing researchers to deconvolute target-mediated effects from compound-related toxicities or metabolic adaptations. This application is particularly relevant in studies examining resistance mechanisms to LDH inhibition, where the AMPK-mTOR-S6K signaling axis is implicated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-GNE-140

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.